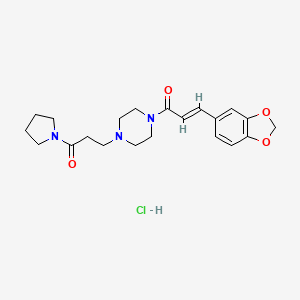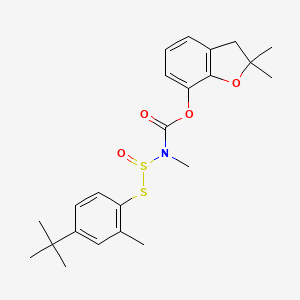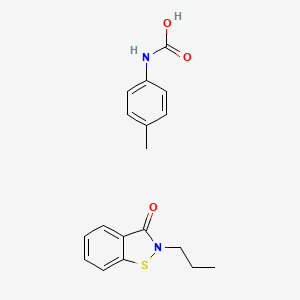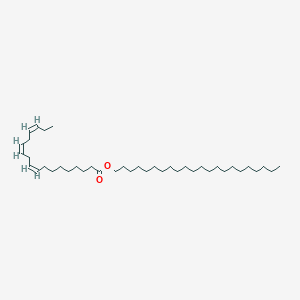
1,3-Propanediamine, N-ethyl-N'-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound that features a unique combination of a propanediamine backbone with a pyridocarbazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyridocarbazole core, which is then functionalized with the propanediamine moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or alkanes.
Scientific Research Applications
1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediamine, N,N-diethyl-: Similar backbone but different functional groups, leading to different chemical properties and applications.
1,3-Propanediamine, N,N-dimethyl-: Another similar compound with different functional groups, affecting its reactivity and uses.
Uniqueness
1,3-Propanediamine, N-ethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its combination of a propanediamine backbone with a pyridocarbazole moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
83948-06-5 |
|---|---|
Molecular Formula |
C22H26N4O |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
N-ethyl-N'-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine |
InChI |
InChI=1S/C22H26N4O/c1-4-23-9-5-10-24-22-19-13-18-17-12-15(27-3)6-7-20(17)26-21(18)14(2)16(19)8-11-25-22/h6-8,11-13,23,26H,4-5,9-10H2,1-3H3,(H,24,25) |
InChI Key |
AKOGJMHJWZXZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


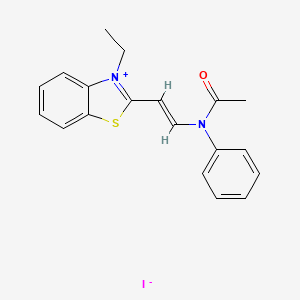
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)




